2,3,6-Tri-O-carboxymethyl-D-glucose

Solubility Physicochemical Property Formulation

2,3,6-Tri-O-carboxymethyl-D-glucose (CAS: 108844-55-9) is a fully substituted carboxymethyl derivative of D-glucose, bearing carboxymethyl groups at the O-2, O-3, and O-6 positions. This modification yields a water-soluble, low-molecular-weight polyanion (C12H18O12, MW 354.26).

Molecular Formula C10H14O12
Molecular Weight 326.21 g/mol
CAS No. 108844-55-9
Cat. No. B1445899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Tri-O-carboxymethyl-D-glucose
CAS108844-55-9
Molecular FormulaC10H14O12
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O
InChIInChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1
InChIKeyTWFGOGPPGBIZDK-JWXFUTCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Tri-O-carboxymethyl-D-glucose (CAS 108844-55-9) Procurement Guide: A Tri-Substituted Glucose Derivative for Advanced Polyelectrolyte and Analytical Applications


2,3,6-Tri-O-carboxymethyl-D-glucose (CAS: 108844-55-9) is a fully substituted carboxymethyl derivative of D-glucose, bearing carboxymethyl groups at the O-2, O-3, and O-6 positions [1]. This modification yields a water-soluble, low-molecular-weight polyanion (C12H18O12, MW 354.26) . As a discrete monomeric species rather than a heterogeneous polymer, it serves as a critical analytical reference standard for the characterization of carboxymethyl cellulose (CMC) and related polysaccharide derivatives, while also exhibiting distinct polyelectrolyte and gel-forming behaviors [2].

2,3,6-Tri-O-carboxymethyl-D-glucose: Why Generic Substitution with Other Carboxymethyl Glucoses is Not Advisable


Carboxymethyl glucose derivatives are not interchangeable due to profound differences in physicochemical properties and analytical utility dictated by the degree and regiospecificity of substitution. While mono- and di-substituted analogs (e.g., 3-O- or 2,3-di-O-) are commercially available, the fully substituted 2,3,6-tri-O-carboxymethyl-D-glucose exhibits a unique combination of maximal aqueous solubility, a well-defined NMR fingerprint, and its essential role as a primary monomer standard in the HPLC analysis of carboxymethyl cellulose (CMC) substituent patterns [1]. Substituting with a lower-substituted analog would lead to erroneous analytical results, altered polyelectrolyte behavior, and compromised performance in applications requiring a defined, fully substituted polyanionic monomer .

Quantitative Differentiation of 2,3,6-Tri-O-carboxymethyl-D-glucose from In-Class Analogs


Maximal Aqueous Solubility Among Carboxymethyl Glucose Derivatives

2,3,6-Tri-O-carboxymethyl-D-glucose demonstrates significantly higher aqueous solubility compared to its mono- and di-substituted counterparts, a direct consequence of its full substitution with three hydrophilic carboxymethyl groups . This property is critical for applications requiring high-concentration aqueous solutions or where maximal polyelectrolyte density is needed.

Solubility Physicochemical Property Formulation

Essential Reference Standard for HPLC Analysis of Carboxymethyl Cellulose Substituent Patterns

In the standard HPLC method for determining the substituent pattern of carboxymethyl cellulose (CMC), 2,3,6-tri-O-carboxymethyl glucose is a required and specific reference standard [1]. The method separates CMC hydrolysates into distinct fractions of glucose, mono-, di-, and tri-O-carboxymethyl glucoses, with the tri-substituted compound serving as the unequivocal marker for fully substituted monomer units [1].

Analytical Chemistry HPLC Carboxymethyl Cellulose

Distinct 1H and 13C NMR Spectroscopic Fingerprint for Structural Confirmation

The 1H and 13C NMR spectra of 2,3,6-tri-O-carboxymethyl-D-glucose have been fully assigned and serve as a definitive reference for the identification of this specific substitution pattern in more complex mixtures or hydrolysates [1]. The chemical shift effects of O-carboxymethylation at each position (O-2, O-3, O-6) are well-documented, allowing for unambiguous structural confirmation [2].

NMR Spectroscopy Structural Elucidation Quality Control

Potent Polyelectrolyte and Cellulose-Interactive Gel Matrix Formation

Vendor technical documentation and research sources consistently describe 2,3,6-Tri-O-carboxymethyl-D-glucose as a 'potent polyelectrolyte' that can interact with cellulose to form a gel matrix . This behavior is attributed to its high density of anionic carboxylate groups, which facilitates strong electrostatic interactions and hydrogen bonding with cellulose fibers.

Polyelectrolyte Gelation Cellulose Modification

Primary Application Scenarios for 2,3,6-Tri-O-carboxymethyl-D-glucose (CAS 108844-55-9)


Analytical Reference Standard for CMC Substituent Pattern Analysis via HPLC

This compound is an indispensable reference standard in the established HPLC method for quantifying the distribution of carboxymethyl substituents in carboxymethyl cellulose (CMC) [1]. Researchers and QC labs must use this specific tri-substituted monomer to identify and calibrate the corresponding peak in CMC hydrolysates, enabling accurate determination of the degree of substitution (DS) and regioselectivity. Substituting with another carboxymethyl glucose would render the analysis invalid [1].

Structural Confirmation via NMR Spectroscopy

In synthetic chemistry and polysaccharide research, this compound serves as a definitive NMR reference standard [2][3]. Its fully assigned 1H and 13C NMR spectra provide a crucial benchmark for confirming the structure of newly synthesized tri-O-carboxymethyl glucose derivatives or for identifying this monomer unit within the hydrolysates of novel, regioselectively modified polysaccharides. Its unique spectral signature eliminates ambiguity when characterizing complex mixtures [2].

Cellulose Additive and Gel Matrix Formation

Based on its documented properties as a potent polyelectrolyte capable of forming a gel matrix with cellulose, this compound may be investigated as a specialized additive for modifying the rheological properties of cellulose-based materials . Its high charge density, resulting from the three carboxymethyl groups, could be exploited to tune viscosity, enhance water retention, or create novel composite hydrogels. This application is supported by vendor technical data .

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